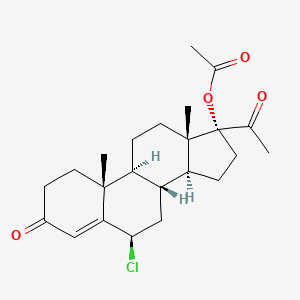
(2S)-N,N,O-Tribenzylserinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N,N,O-Tribenzylserinol is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a serinol backbone with three benzyl groups attached to the nitrogen and oxygen atoms, making it a versatile intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N,N,O-Tribenzylserinol typically involves the protection of serinol followed by benzylation. One common method includes:
Protection of Serinol: The hydroxyl group of serinol is protected using a suitable protecting group such as a benzyl group.
Benzylation: The protected serinol is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2S)-N,N,O-Tribenzylserinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl groups can be reduced to yield the corresponding amine or alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
(2S)-N,N,O-Tribenzylserinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
相似化合物的比较
(2S)-N,N-Dibenzylserinol: Lacks one benzyl group compared to (2S)-N,N,O-Tribenzylserinol.
(2S)-N-Benzylserinol: Contains only one benzyl group.
(2S)-Serinol: The parent compound without any benzyl groups.
Uniqueness: this compound is unique due to the presence of three benzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
1798903-09-9 |
|---|---|
分子式 |
C24H27NO2 |
分子量 |
361.485 |
IUPAC 名称 |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChI 键 |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
同义词 |
(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
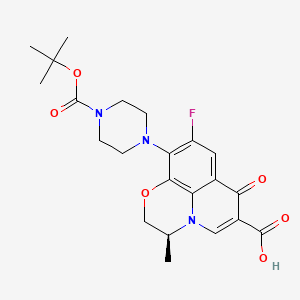
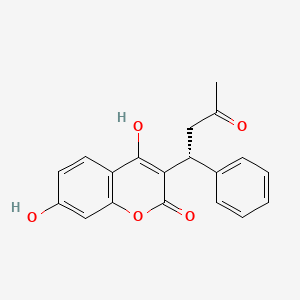
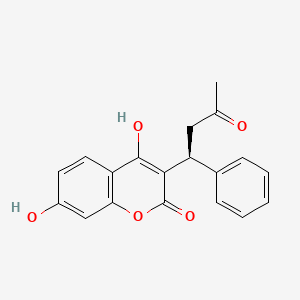
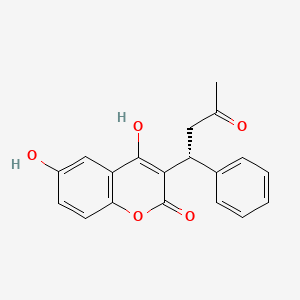
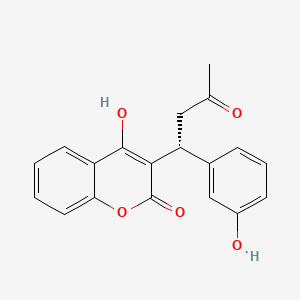
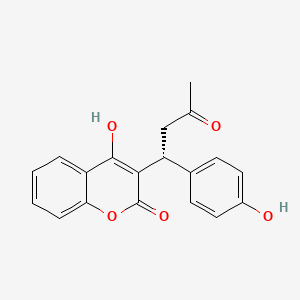

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
